molecular formula C9H11Cl2N B2584936 (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2109874-07-7

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2584936
CAS No.: 2109874-07-7
M. Wt: 204.09
InChI Key: YYLDPTIPXZCUCP-FVGYRXGTSA-N
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Description

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a chlorine substituent at the 4-position of the indene ring and an (S)-configured stereocenter. Key properties include:

  • CAS Number: 2109874-07-7
  • Molecular Weight: 204.10 g/mol
  • Storage: Sealed, dry, and at room temperature
  • Hazard Statements: H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation) .

The compound is utilized in pharmaceutical research, particularly as a chiral building block for drug intermediates.

Properties

IUPAC Name

(1S)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPTIPXZCUCP-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method starts with the chlorination of indanone to form 4-chloroindanone. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the desired amine compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imine or nitroso derivatives.

    Reduction: The compound can be reduced to remove the chloro group or to convert the amine to a more reduced form.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine derivatives, while substitution reactions can produce various substituted indane derivatives.

Scientific Research Applications

Synthetic Chemistry

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

  • Oxidation : The amine group can be oxidized to form imine derivatives.
  • Reduction : Reduction processes can modify the chloro group or convert the amine to a more reduced form.
  • Substitution Reactions : The chloro group can be replaced with other nucleophiles, facilitating the development of diverse chemical entities.

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets, modulating their activity through hydrogen bonding and hydrophobic interactions .

Medicinal Chemistry

This compound is being explored for its therapeutic effects, especially in treating neurological disorders. Its ability to interact with biological systems makes it a candidate for further pharmacological studies .

Case Study 1: Chlorination Protocols

A study demonstrated the utility of this compound in developing selective chlorination methods for aminoheterocycles. This method showed high yields and selectivity, highlighting its potential in creating chlorinated derivatives of biologically active compounds .

Case Study 2: Biotransformation Pathways

In the context of drug metabolism, this compound was investigated for its biotransformation pathways. Research indicated that this compound could be converted into various metabolites with distinct pharmacological properties, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Indenamine Derivatives

Halogen substituents significantly influence electronic properties, solubility, and biological activity. Key examples include:

Compound Name CAS Number Molecular Weight (g/mol) Substituent Position Halogen Purity Reference
(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine HCl 2109874-07-7 204.10 4 Cl N/A
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl 1228570-71-5 248.55 4 Br N/A
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Not available ~204.10 5 Cl N/A
(1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 946053-90-3 187.63 4 F 95%
4-Nitro-2,3-dihydro-1H-inden-1-amine HCl 857283-62-6 226.65 4 NO₂ N/A

Key Observations :

  • Bromine vs.
  • Fluorine Substitution : The fluoro analog (187.63 g/mol) has reduced steric bulk, enhancing metabolic stability in drug design .

Functionalized Indenamine Derivatives

Additional functional groups expand utility in medicinal chemistry:

Compound Name CAS Number Molecular Weight (g/mol) Functional Group Purity Synthesis Steps Yield Reference
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl Not available Not available Diethyl (5,6) >99% 8 steps N/A
(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl 943843-23-0 225.69 5-Carboxylate 97% N/A N/A
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine HCl Not available Not available Methoxybenzyl N/A 5 steps 19%

Key Observations :

  • Diethyl Substituents : The 5,6-diethyl derivative (purity >99%) is synthesized via Friedel-Crafts alkylation and reductive amination, highlighting its role as an indacaterol intermediate .
  • Carboxylate Functionalization : The 5-carboxylate analog (225.69 g/mol) introduces polarity, improving aqueous solubility for formulation .

Stereochemical Variants

Enantiomeric purity is critical for biological activity:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Reference
(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine HCl 2109874-07-7 S 204.10
(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine HCl EN300-1697288 R 204.10

Key Observations :

  • Enantiomers often exhibit divergent binding affinities. For example, the (R)-isomer (EN300-1697288) may show altered receptor interactions compared to the (S)-form .

Hazard Profiles

  • (S)-4-Chloro-... HCl : H302 (oral toxicity), H315/H319/H335 (irritation) .
  • 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine diHCl: No known hazards, suggesting substituents modulate toxicity .

Biological Activity

(S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with potential biological activity. Its unique structure, featuring a chloro substituent and an amine group on an indane ring, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₁₁ClN
  • Molecular Weight : 204.1 g/mol
  • CAS Number : 2109874-07-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the chloro group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis0.004 - 0.020
Pseudomonas aeruginosa0.013 - 0.050

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation. Further studies are needed to elucidate the specific enzymes affected and the implications for therapeutic use .

Study on Antimicrobial Efficacy

A study conducted on a series of indane derivatives, including this compound, demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Investigation of Neuroprotective Effects

Research exploring the neuroprotective effects of this compound indicates its potential role in treating neurological disorders. The mechanism involves modulation of neurotransmitter systems and protection against oxidative stress in neuronal cells .

Comparison with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties:

Compound Key Features Biological Activity
(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochlorideEnantiomer with similar propertiesDifferent biological effects
4-ChloroindaneLacks amine groupLess versatile
2,3-Dihydro-1H-indeneParent compound without chloro substituentReduced reactivity

Q & A

What are the common synthetic routes for (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, and what challenges are encountered in achieving high yields?

Answer:
The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and chiral resolution. For example, analogous dihydroinden-1-amine derivatives are synthesized via 5-step routes with yields ranging from 14% to 23% . Key challenges include:

  • Stereochemical control : Ensuring enantiomeric purity during resolution steps (e.g., chiral auxiliaries or chromatography).
  • Low yields : Side reactions during halogenation or cyclization steps reduce efficiency.
  • Purification : Silica gel chromatography or recrystallization is critical to isolate the hydrochloride salt.
    Optimization strategies : Use of catalysts (e.g., palladium for cross-coupling) and high-resolution analytical methods (e.g., RP-HPLC) to monitor intermediates .

How is the purity of this compound assessed in research settings?

Answer:
Purity is determined using a combination of analytical techniques:

  • Reverse-phase HPLC (RP-HPLC) : Retention time (tRt_R) and peak area analysis ensure ≥95% purity, as reported for similar compounds .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify structural integrity and detect impurities (e.g., residual solvents).
  • Mass spectrometry (MS) : Confirms molecular weight (C9H11Cl2NC_9H_{11}Cl_2N, exact mass 216.02 g/mol) .
    Example protocol : Dissolve 2 mg in deuterated DMSO for NMR; run RP-HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) .

How does the position of the chloro substituent on the inden ring influence the compound’s physicochemical properties?

Answer:
Substituent position affects solubility, stability, and biological interactions. Comparative data for analogs:

Substituent PositionCAS NumberPurityKey ObservationsReference
4-Cl (S)2109874-07-797%Higher polarity vs. 5-Cl
5-Cl (S)1376687-76-1≥98%Enhanced thermal stability
4-Br (S)1307873-37-5N/ALower aqueous solubility

Methodological insight : Use computational modeling (e.g., DFT) to predict logP and pKa differences. Experimentally, compare solubility in PBS (pH 7.4) and stability under accelerated degradation conditions (40°C/75% RH) .

What experimental strategies are recommended for resolving contradictory data in biological activity studies?

Answer:
Contradictions in activity data may arise from:

  • Purity variability : Ensure ≥95% purity via RP-HPLC and NMR .
  • Stereochemical drift : Monitor enantiomeric excess (e.g., chiral HPLC) during storage .
  • Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, control for solvent effects).
    Case study : If conflicting receptor binding data are reported, repeat assays with freshly prepared solutions and include a reference standard (e.g., (R)-enantiomer) to rule out racemization .

What safety precautions are essential when handling this compound in laboratory settings?

Answer:
Refer to GHS-compliant protocols:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Note : While no acute toxicity data are available, assume irritant properties based on structural analogs .

What are the best practices for designing experiments to study the stereochemical stability of this compound under various conditions?

Answer:
To assess racemization or degradation:

Stress testing : Expose the compound to heat (60°C), light (UV irradiation), and varying pH (2–12) for 24–72 hours.

Chiral HPLC analysis : Use a Chiralpak IC column (mobile phase: hexane/isopropanol + 0.1% diethylamine) to monitor enantiomeric ratio .

Kinetic studies : Plot % enantiomeric excess (ee) vs. time to calculate degradation rate constants.
Key finding : Hydrochloride salts generally exhibit higher stability than free bases in acidic conditions .

How can researchers validate the enantiomeric purity of this compound?

Answer:
Stepwise validation :

Chiral chromatography : Compare retention times with (R)-enantiomer standards (if available).

Optical rotation : Measure specific rotation ([α]D20[\alpha]_D^{20}) and cross-reference with literature values (e.g., for (S)-5-Cl analog: [α]D20=+15.6[\alpha]_D^{20} = +15.6^\circ in methanol) .

X-ray crystallography : Resolve crystal structure to confirm absolute configuration (requires single crystals grown via vapor diffusion) .

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